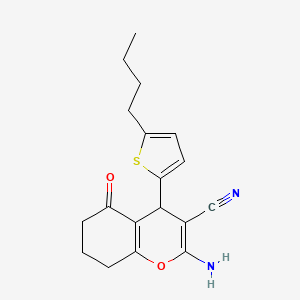![molecular formula C16H15N3O4S B15013873 O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate](/img/structure/B15013873.png)
O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate is a chemical compound that belongs to the class of carbamates and thiocarbamates. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The presence of both carbamoyl and nitrophenyl groups in its structure makes it a compound of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate typically involves the reaction of substituted phenols with N-substituted carbamoyl chlorides. This reaction can be carried out in situ to avoid the direct manipulation of sensitive reactants. The process is versatile and can be performed in a one-pot procedure, making it economical and efficient .
Industrial Production Methods
Industrial production methods for this compound may involve the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates and thiocarbamates without an inert atmosphere. Products precipitate out from the reaction mixture and can be obtained in high purity by filtration .
Analyse Chemischer Reaktionen
Types of Reactions
O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted carbamates and thiocarbamates .
Wissenschaftliche Forschungsanwendungen
O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate involves its interaction with specific molecular targets and pathways. As a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s structure allows it to interact with both acetylcholinesterase and butyrylcholinesterase, making it a potent inhibitor of these enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-(N-(4-Methyl-3-nitrophenyl)carbamoyl)acetone oxime: Similar in structure but with different functional groups.
O-(N-(2-Methyl-4-nitrophenyl)carbamoyl)acetone oxime: Another related compound with variations in the nitrophenyl group.
Uniqueness
O-{4-[(3-nitrophenyl)carbamoyl]phenyl} dimethylcarbamothioate is unique due to its specific combination of carbamoyl and nitrophenyl groups, which confer distinct chemical and biological properties. Its ability to inhibit both acetylcholinesterase and butyrylcholinesterase with high potency sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C16H15N3O4S |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
O-[4-[(3-nitrophenyl)carbamoyl]phenyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C16H15N3O4S/c1-18(2)16(24)23-14-8-6-11(7-9-14)15(20)17-12-4-3-5-13(10-12)19(21)22/h3-10H,1-2H3,(H,17,20) |
InChI-Schlüssel |
FPRCTNRNTVMCBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/no-structure.png)
![4-iodo-2-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15013817.png)
![1,3-bis(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propan-2-one](/img/structure/B15013820.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide](/img/structure/B15013837.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B15013862.png)
![propan-2-yl [4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate](/img/structure/B15013863.png)
![2-bromo-6-[(E)-{2-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B15013865.png)
![1,5-dimethyl-4-({(E)-[5-nitro-2-(piperidin-1-yl)phenyl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15013877.png)

